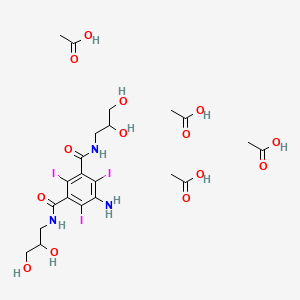![molecular formula C7H15ClN2O3 B13403603 (2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alanine-D-Alanine-Methyl Ester Hydrochloride: is a compound with the molecular formula C7H15ClN2O3. It is commonly used in peptide synthesis and serves as a building block for the preparation of various peptides. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of peptide-based drugs.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-D-Alanine-Methyl Ester Hydrochloride typically involves the condensation of N-protected amino acids with amino acid methyl esters. One effective methodology utilizes titanium tetrachloride as a condensing agent, which facilitates the formation of dipeptides with high yields and diastereoselectivity . The reaction is carried out in pyridine, preserving the protecting groups on the amino function and side chain functionalities.
Industrial Production Methods: In industrial settings, the production of D-Alanine-D-Alanine-Methyl Ester Hydrochloride often employs solution phase peptide synthesis. This method involves the use of protecting groups for the functional groups of amino acids and their subsequent deprotection, followed by peptide bond formation . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: D-Alanine-D-Alanine-Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted alanine derivatives, which are useful intermediates in peptide synthesis and other chemical processes .
科学的研究の応用
Chemistry: D-Alanine-D-Alanine-Methyl Ester Hydrochloride is widely used as a building block in peptide synthesis. It is essential for the preparation of various peptides and peptide-based drugs .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of peptide bond formation. It is also employed in the synthesis of peptide-based inhibitors and substrates for enzymatic assays .
Medicine: The compound plays a crucial role in the development of peptide-based therapeutics. It is used in the synthesis of drugs targeting specific enzymes and receptors, making it valuable in the treatment of various diseases .
Industry: In the industrial sector, D-Alanine-D-Alanine-Methyl Ester Hydrochloride is used in the production of peptide-based products, including pharmaceuticals and biotechnological applications .
作用機序
D-Alanine-D-Alanine-Methyl Ester Hydrochloride exerts its effects by mimicking the D-alanyl-D-alanine residues that serve as substrates for transpeptidase enzymes. These enzymes are involved in the synthesis of bacterial cell walls. The compound binds to the active site of the transpeptidase enzyme, inhibiting its activity and preventing the cross-linking of peptidoglycan strands. This inhibition leads to the disruption of bacterial cell wall synthesis, ultimately resulting in cell death .
類似化合物との比較
- D-Alanine Methyl Ester Hydrochloride
- L-Alanine Methyl Ester Hydrochloride
- D-Phenylalanine Methyl Ester Hydrochloride
- D-Proline Methyl Ester Hydrochloride
Comparison: D-Alanine-D-Alanine-Methyl Ester Hydrochloride is unique due to its ability to mimic the D-alanyl-D-alanine residues, making it particularly effective in inhibiting transpeptidase enzymes. This property distinguishes it from other similar compounds, which may not have the same level of specificity and efficacy in targeting bacterial cell wall synthesis .
特性
分子式 |
C7H15ClN2O3 |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
[(2R)-1-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H/t4-,5-;/m1./s1 |
InChIキー |
WVSVBOMWSCRPGM-TYSVMGFPSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)OC)[NH3+].[Cl-] |
正規SMILES |
CC(C(=O)NC(C)C(=O)OC)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


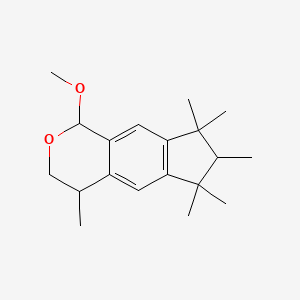
![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
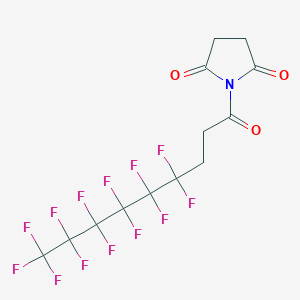
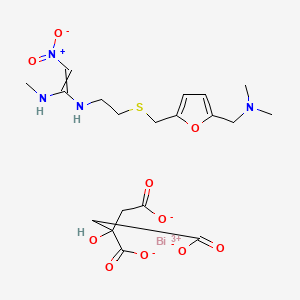
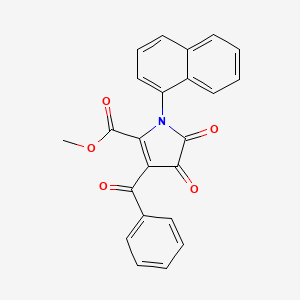
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
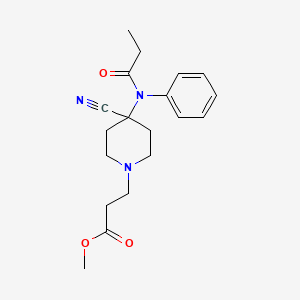
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)

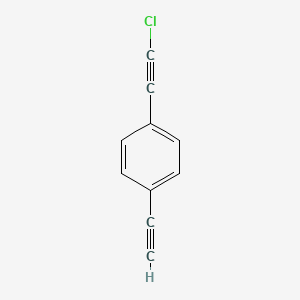
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
